N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester

fluorotyrosine pKa electron-withdrawing effect tyrosine phenol-lyase

Researchers requiring orthogonally protected 2-fluorotyrosine for Boc-SPPS or PET tracer synthesis face limited sourcing of the critical 2-fluoro-4,5-dimethoxy scaffold. This compound directly addresses that gap. • 2-Fluoro depresses phenolic pKa by ~1.3 units vs. Tyr, enabling distinct ¹⁹F NMR detection of allosteric interactions • Boc/OMe protection compatible with Boc-SPPS; 4,5-di-OMe groups cleaved at final HF step • Batch-specific CoA supports GMP-adjacent PET tracer documentation

Molecular Formula C17H24FNO6
Molecular Weight 357.378
CAS No. 853759-49-6
Cat. No. B588182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester
CAS853759-49-6
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-5-methoxy-O-methyl-L-tyrosine _x000B_Methyl Ester;  N-Butoxycarbonyl-4,5-dimethoxy-2-fluoro-L-phenylalanine Methyl Ester; 
Molecular FormulaC17H24FNO6
Molecular Weight357.378
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
InChIInChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21)/t12-/m0/s1
InChIKeyXSGLZBFKZWVZOE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Fluorinated Amino Acid Building Block


N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester (CAS 853759-49-6; molecular formula C₁₇H₂₄FNO₆; MW 357.37 g/mol) is a fully orthogonally protected, non-proteinogenic L-amino acid derivative belonging to the fluorinated tyrosine analog class . The compound features three distinct protecting domains: a tert-butoxycarbonyl (Boc) group on the α-amine, a methyl ester at the C-terminus, and a fully methylated aromatic ring bearing a 2-fluoro substituent together with 4-O-methyl and 5-methoxy groups, yielding a 2-fluoro-4,5-dimethoxyphenylalanine scaffold [1]. This specific substitution pattern distinguishes it from simpler fluorotyrosine analogs and positions it as a strategic intermediate in both conventional Boc-solid-phase peptide synthesis (SPPS) and the preparation of 6-[¹⁸F]fluoro-L-DOPA radiopharmaceutical precursors for positron emission tomography (PET) imaging [2].

Why Generic Substitution Fails for This Building Block


The 2-fluoro-4,5-dimethoxy substitution pattern on the phenyl ring of this compound is not a generic or interchangeable feature. The ortho-fluorine atom exerts a pronounced electron-withdrawing effect that depresses the phenolic pKa by approximately 1.3 log units relative to non-fluorinated tyrosine (pKa 9.2 vs. 10.5) and differs by 0.5 units from the 3-fluoro positional isomer (pKa 8.7), producing distinct ionization behaviour at physiological pH [1]. This electronic perturbation translates into differential ¹⁹F NMR chemical shift anisotropy (CSA) and reduced pKa perturbation when incorporated into protein environments, enabling the 2-fluoro isomer to detect allosteric protein-protein interactions that are invisible to the 3-fluoro isomer [2]. Furthermore, the dual methoxy substitution (4-O-methyl and 5-methoxy) renders the aromatic ring electron-rich in a pattern that specifically mimics the catechol substitution of L-DOPA after global deprotection, making this compound a uniquely suited precursor for 6-fluoro-L-DOPA synthesis—a role that neither simple Boc-Tyr(Me)-OMe nor mono-fluorinated analogs without the 4,5-dimethoxy motif can fulfill [3]. Simply substituting a non-fluorinated or differently fluorinated building block would alter the electronic landscape of the final peptide or PET tracer, compromising both spectroscopic reporter function and biological target engagement.

Quantitative Differentiation Evidence vs. Structural Analogs


Phenolic pKa Depression by Ortho-Fluorine Substitution

The 2-fluoro substituent on the tyrosine aromatic ring depresses the phenolic hydroxyl pKa from 10.5 (L-tyrosine) to 9.2 (2-fluorotyrosine), a shift of ΔpKa = −1.3 units. By comparison, the 3-fluoro positional isomer exhibits a pKa of 8.7, representing a further depression of 0.5 units relative to the 2-fluoro isomer [1]. These values were determined in the same experimental system (tyrosine phenol-lyase from Erwinia herbicola, pH range 6.0–9.5), enabling direct intra-study comparison. The intermediate pKa of 2-fluorotyrosine positions this substitution pattern to retain a higher fraction of the zwitterionic (enzymatically active) form at physiological pH compared to the 3-fluoro isomer, while still providing sufficient electronic perturbation for ¹⁹F NMR reporter applications [2]. Note: the target compound bears a methylated 4-O position, eliminating the free phenol; however, the ortho-fluorine electronic effect on ring electronics and downstream coupling reactivity is conserved and is structurally transferable to the protected building block.

fluorotyrosine pKa electron-withdrawing effect tyrosine phenol-lyase pH-dependent enzyme kinetics

¹⁹F NMR Detection of Allosteric Interactions

In a direct head-to-head comparison using protein-observed fluorine NMR (PrOF NMR), 2-fluorotyrosine (2FY) and 3-fluorotyrosine (3FY) were independently incorporated into the KIX domain of CBP/p300 and challenged with the protein-protein interaction partner MLL. The 2FY-labeled protein revealed allosteric interactions upon MLL binding that were not observed with 3FY-labeling in the same protein complex [1]. Additionally, 3FY exhibited a 2.9-fold greater change in ¹⁹F chemical shift in response to aprotic solvent polarity changes compared to the 2FY mimic, demonstrating that 3FY is hypersensitive to environmental polarity fluctuations whereas 2FY provides a more moderated, interpretable response [1]. The reduced perturbation to protein pKa and similar but reduced chemical shift anisotropy (CSA) of 2FY relative to 3FY further supports 2FY as the preferred amino acid for incorporation into large proteins where minimal structural perturbation is critical [1]. This evidence is directly relevant to the target compound because the 2-fluoro substitution pattern on the protected building block is preserved through peptide synthesis and global deprotection, ultimately governing the ¹⁹F NMR properties of the final labeled peptide or protein.

protein-observed ¹⁹F NMR PrOF NMR chemical shift anisotropy allosteric regulation KIX domain

Enantioselective PET Tracer Precursor Synthesis

The target compound (or its ethyl ester congener) serves as a critical olefin hydrogenation substrate in the patented synthetic route to 6-fluoro-L-DOPA and 6-[¹⁸F]fluoro-L-DOPA [1]. In the patented method (US 7,022,872 B2), 2-fluoro-4,5-dimethoxybenzaldehyde is condensed with tert-butoxycarbonylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester to yield 2-tert-butoxycarbonylamino-3-(2-fluoro-4,5-dimethoxy-phenyl)-acrylic acid methyl ester, which is then asymmetrically hydrogenated using a chiral (S,S)-Et-DUPHOS-Rh catalyst to produce the L-enantiomer with high optical purity [1]. The patent explicitly teaches that this asymmetric hydrogenation step 'increases yield and efficiency because a catalyst can be chosen that will produce the desired enantiomer' and delivers the product 'in good yield with high optical purity' without requiring additional enantiomer resolution steps [1]. The 2-fluoro-4,5-dimethoxy substitution pattern is structurally essential: it mimics the catechol moiety of L-DOPA while the fluorine provides the PET-active nucleus. Neither non-fluorinated Boc-Tyr(Me)-OMe (lacking the fluorine handle) nor mono-fluorinated analogs without the 4,5-dimethoxy motif (lacking the protected catechol mimicry) can serve this dual function.

PET radiopharmaceutical 6-fluoro-L-DOPA enantioselective hydrogenation Parkinson's disease imaging ¹⁸F radiolabeling

Thermostability Enhancement via Fluorotyrosine Incorporation

In a residue-specific incorporation study, biosynthesized 2-fluorotyrosine was globally incorporated into three industrially relevant enzymes—ω-transaminase, alanine dehydrogenase, and an additional biocatalyst—resulting in enhanced thermostability without alteration of their specific catalytic activity [1]. While this study used free 2-fluorotyrosine (not the protected building block), the structure-activity relationship is directly transferable: the 2-fluoro substitution pattern is the essential pharmacophore responsible for the thermostabilizing effect. The protected building block (target compound) is the chemical vehicle through which this 2-fluoro substitution pattern is introduced during solid-phase peptide synthesis. By contrast, 3-fluorotyrosine incorporation into ω-transaminase has been independently shown to enhance both thermostability and organic solvent tolerance [2], but the 2-fluoro isomer may offer a different balance of properties given its distinct pKa and ¹⁹F NMR characteristics. The thermostabilization effect of fluorotyrosine incorporation is understood to arise from strengthened hydrophobic core packing and altered local dynamics conferred by the C-F bond dipole, an effect that the 2-fluoro-4,5-dimethoxy protected building block can deliver when incorporated into synthetic peptide and protein sequences.

enzyme engineering thermostability residue-specific incorporation tyrosine phenol-lyase industrial biocatalysis

Orthogonal Boc/Methyl Ester SPPS Compatibility

The target compound employs a Boc/OMe orthogonal protection scheme wherein the Boc group is acid-labile (removed with TFA) while the methyl ester is stable under acidic conditions but can be selectively cleaved under basic conditions (NaOH or LiOH in aqueous organic solvent). This orthogonality is not universally available among fluorinated tyrosine building blocks: the more common Fmoc-protected analogs (e.g., Fmoc-2-fluoro-5-methoxy-4-O-methyl-Tyr-OH) are incompatible with Boc-SPPS protocols, which require acid-stable side-chain protection [1]. In Boc-SPPS, the methyl ester remains intact through repeated TFA deprotection cycles and is cleaved only at the final HF or TFMSA resin cleavage step, enabling sequential fragment condensation strategies. By contrast, the non-fluorinated comparator Boc-Tyr(Me)-OMe (CAS 4326-36-7) shares the same protecting group logic but lacks the fluorine atom required for ¹⁹F NMR or PET applications . The combination of Boc protection with the 2-fluoro-4,5-dimethoxy aromatic scaffold is therefore uniquely suited for synthesizing fluorinated peptides via Boc-SPPS, a route preferred for difficult sequences and base-sensitive peptides .

Boc-SPPS orthogonal protection methyl ester deprotection peptide fragment condensation Merrifield synthesis

Reference Standard Availability and Purity

The target compound is available from Toronto Research Chemicals (TRC, Catalog No. B690440), a globally recognized manufacturer of complex organic reference standards for biomedical research, and from Santa Cruz Biotechnology (SCBT, CAS 853759-49-6), a reputable supplier of research-grade biochemicals [1]. Commercial specifications indicate a minimum purity of ≥95% . By comparison, the widely available non-fluorinated analog Boc-Tyr-OMe (CAS 4326-36-7) is supplied by multiple vendors at 97–99% purity , reflecting its status as a commodity building block with well-established synthetic routes. The higher complexity and lower commercial availability of the 2-fluoro-4,5-dimethoxy-substituted compound means that procurement from a traceable, quality-controlled source is a critical differentiator: TRC and SCBT provide batch-specific certificates of analysis, ensuring that the stereochemical integrity (L-configuration) and substitution pattern fidelity of this multi-functionalized building block are verified prior to use in GLP or GMP-adjacent research settings. The compound is supplied in research quantities (5 mg to 50 mg) , consistent with its role as a specialty intermediate rather than a bulk commodity.

reference standard purity specification batch traceability Toronto Research Chemicals analytical quality control

High-Value Research and Industrial Application Scenarios


¹⁹F NMR Reporter Peptides for Protein Interaction Studies

Protein NMR spectroscopists employing protein-observed ¹⁹F NMR (PrOF NMR) to study protein-protein interactions should select this building block for incorporation of 2-fluorotyrosine into synthetic peptides. As demonstrated by Ycas et al. (2019), the 2-fluoro substitution pattern detects allosteric conformational changes invisible to the 3-fluoro isomer and produces reduced perturbation to protein pKa . The Boc/OMe orthogonal protection allows incorporation via Boc-SPPS, which is preferred for the long or aggregation-prone sequences often encountered in protein domain constructs. The 4-O-methyl and 5-methoxy groups remain intact through chain assembly and can be globally deprotected (along with any additional benzyl-based side-chain protections) at the final HF cleavage step to yield the free 2-fluorotyrosine residue in the target peptide. This scenario is directly supported by the quantitative ¹⁹F NMR comparative data in Section 3, Evidence Item 2.

GMP-Adjacent Radiopharmaceutical Precursor Production

Radiopharmaceutical production facilities and PET tracer development groups can employ this compound as the key olefin precursor for asymmetric hydrogenation in the patented synthetic route to 6-fluoro-L-DOPA and 6-[¹⁸F]fluoro-L-DOPA (US Patent 7,022,872 B2) . The defined L-configuration eliminates the need for post-synthetic chiral resolution, while the 2-fluoro-4,5-dimethoxy scaffold simultaneously provides the PET-active fluorine nucleus and the protected catechol motif. After asymmetric hydrogenation with (S,S)-Et-DUPHOS-Rh catalyst, global deprotection yields the PET tracer with high enantiopurity, suitable for clinical imaging of dopaminergic neuron integrity in Parkinson's disease. The availability of this compound from Toronto Research Chemicals with batch-specific Certificates of Analysis supports the documentation requirements of GMP-adjacent production. This scenario is directly supported by the patent evidence in Section 3, Evidence Item 3.

Thermostabilized Industrial Enzyme Engineering

Protein engineering groups developing thermostabilized industrial biocatalysts (ω-transaminases, dehydrogenases, lipases) can use this building block to synthesize fluorinated peptide segments for semi-synthetic protein construction or for solid-phase incorporation into full-length synthetic enzymes. Won et al. (2019) demonstrated that 2-fluorotyrosine incorporation enhances thermostability of multiple industrially relevant enzymes without compromising specific activity . The Boc protection strategy is compatible with the Boc-SPPS protocols preferred for the assembly of long or difficult peptide sequences . The 2-fluoro isomer may offer a differentiated thermostability profile compared to the more extensively studied 3-fluoro isomer, given the distinct pKa and electronic properties of the ortho-fluorine substitution pattern quantified in Section 3, Evidence Item 1. This scenario is supported by the class-level thermostability evidence in Section 3, Evidence Item 4.

Fluorinated Peptide Hormone Analog Synthesis

Medicinal chemistry groups optimizing peptide hormone analogs (vasopressin antagonists, oxytocin analogs, opioid peptides) can utilize this building block to introduce a 2-fluoro substituent that modulates the electronic character of the tyrosine aromatic ring without drastically altering steric bulk. The pKa depression of approximately 1.3 units imparted by the 2-fluoro substituent (quantified in Section 3, Evidence Item 1) alters the hydrogen-bonding capacity of the residue after global deprotection, potentially tuning receptor affinity and selectivity. The Boc/OMe protection allows incorporation into peptide sequences using Boc-SPPS, a strategy well-suited for the base-sensitive modifications sometimes encountered in hormone analog synthesis . This scenario is supported by the pKa differentiation evidence in Section 3, Evidence Item 1, and by the broader literature on fluorinated peptide hormone analogs demonstrating that fluorine substitution alters receptor binding profiles .

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